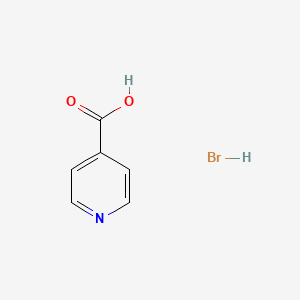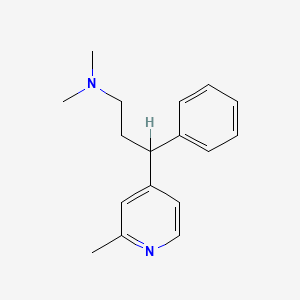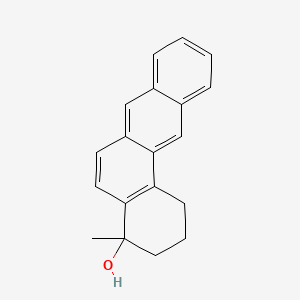![molecular formula C17H26NOP B14342416 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile CAS No. 106104-99-8](/img/structure/B14342416.png)
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Di(bicyclo[221]heptan-2-yl)phosphoryl]propanenitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile typically involves multiple steps, starting with the preparation of bicyclo[2.2.1]heptane derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
Camphor: A well-known bicyclic compound with applications in medicine and industry.
Norbornane derivatives: These compounds have a similar bicyclic framework and are used in various chemical applications.
Uniqueness
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile is unique due to its specific functional groups and potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
106104-99-8 |
|---|---|
Molecular Formula |
C17H26NOP |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[bis(2-bicyclo[2.2.1]heptanyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C17H26NOP/c18-6-1-7-20(19,16-10-12-2-4-14(16)8-12)17-11-13-3-5-15(17)9-13/h12-17H,1-5,7-11H2 |
InChI Key |
WIUDJHUXAQTLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2P(=O)(CCC#N)C3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
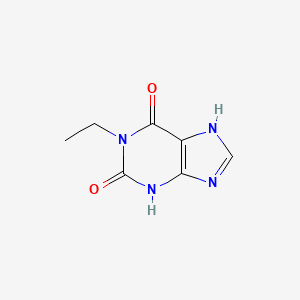

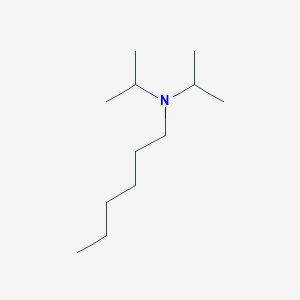

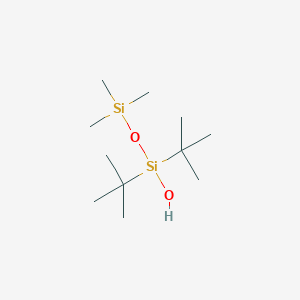
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
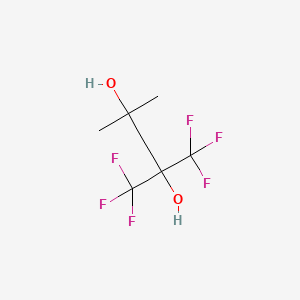
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
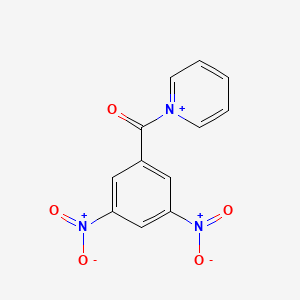
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
